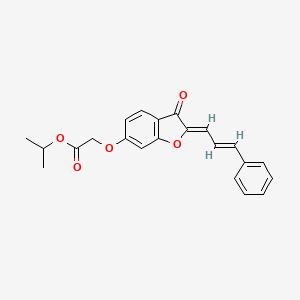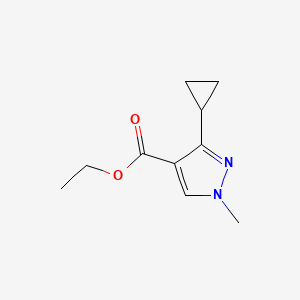
Diisopropyl (1-amino-2-phenylethyl)phosphonate oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Diisopropyl (1-amino-2-phenylethyl)phosphonate oxalate disodium is a prodrug of propofol, which means that it is converted to propofol in vivo. Propofol is a GABA-A receptor agonist that enhances the activity of GABA, the major inhibitory neurotransmitter in the central nervous system. This leads to the inhibition of neuronal activity and produces sedation and anesthesia.
Biochemical and Physiological Effects:
This compound disodium produces sedation and anesthesia by enhancing the activity of GABA in the central nervous system. It has a rapid onset of action and a short duration of effect. This compound disodium is metabolized to propofol, which is rapidly eliminated from the body. This compound disodium has minimal effects on cardiovascular and respiratory function, making it a safe and effective anesthetic agent.
Vorteile Und Einschränkungen Für Laborexperimente
Diisopropyl (1-amino-2-phenylethyl)phosphonate oxalate disodium has several advantages for lab experiments. It has a rapid onset of action and a short duration of effect, which allows for precise control of anesthesia and sedation. This compound disodium is also water-soluble, which makes it easy to administer and eliminates the need for organic solvents. However, this compound disodium is relatively expensive compared to other anesthetic agents, which may limit its use in some lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of Diisopropyl (1-amino-2-phenylethyl)phosphonate oxalate disodium. One area of research is the optimization of the synthesis method to reduce the cost of production. Another area of research is the development of new formulations and delivery methods to improve the pharmacokinetics and pharmacodynamics of this compound disodium. Additionally, the use of this compound disodium in combination with other anesthetic agents for enhanced sedation and anesthesia is an area of ongoing research.
Synthesemethoden
Diisopropyl (1-amino-2-phenylethyl)phosphonate oxalate disodium is synthesized by reacting propofol with diisopropylphosphite in the presence of an acid catalyst. The resulting product is then treated with oxalic acid to form the oxalate salt of this compound disodium. The synthesis method of this compound disodium is well-established and has been described in several research articles.
Wissenschaftliche Forschungsanwendungen
Diisopropyl (1-amino-2-phenylethyl)phosphonate oxalate disodium has been extensively studied for its anesthetic properties. It has been used for sedation during diagnostic and therapeutic procedures, such as colonoscopy, bronchoscopy, and endoscopy. This compound disodium has also been studied for its use in general anesthesia. Several clinical trials have shown that this compound disodium is an effective anesthetic agent with a favorable safety profile.
Eigenschaften
IUPAC Name |
1-di(propan-2-yloxy)phosphoryl-2-phenylethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24NO3P.C2H2O4/c1-11(2)17-19(16,18-12(3)4)14(15)10-13-8-6-5-7-9-13;3-1(4)2(5)6/h5-9,11-12,14H,10,15H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBINLIKDZRDBLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(CC1=CC=CC=C1)N)OC(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26NO7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2785299.png)

![8-[2-Chloro-5-(thiomorpholin-4-ylsulfonyl)benzoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2785302.png)
![3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2785303.png)

![6-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2785305.png)
![4-hydrazino-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2785308.png)
![(2-Chlorophenyl)methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B2785309.png)


![5-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2785314.png)
